N''-(2,6-Dimethylpyrimidin-4-yl)guanidine is a chemical compound that belongs to the class of guanidines, which are characterized by the presence of a guanidine moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology. It is derived from the pyrimidine ring system, specifically featuring a dimethyl substitution pattern at the 2 and 6 positions of the pyrimidine ring.
The compound can be classified under several categories:
The molecular formula for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine is C8H12N4, indicating it contains eight carbon atoms, twelve hydrogen atoms, and four nitrogen atoms.
The synthesis of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine typically involves the following steps:
The reaction conditions, including temperature and pH, need to be optimized to ensure high yields and purity of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine.
The molecular structure of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine can be described using various structural representations:
CC1=NC(=NC(=C1C)N)N
InChI=1S/C8H12N4/c1-5-3-9-7(10)4(2)6(5)11/h3H,1-2H3,(H3,9,10,11)
This structure reveals a pyrimidine ring with two methyl groups at positions 2 and 6 and a guanidine group attached at position 4.
N''-(2,6-Dimethylpyrimidin-4-yl)guanidine can participate in various chemical reactions due to its functional groups:
These reactions are significant in exploring its potential biological activities and interactions.
The mechanism of action for N''-(2,6-Dimethylpyrimidin-4-yl)guanidine is primarily linked to its interaction with biological targets such as enzymes or receptors.
Research into these mechanisms is ongoing to elucidate its pharmacological effects further.
The physical properties of N''-(2,6-Dimethylpyrimidin-4-yl)guanidine include:
Property | Value |
---|---|
Molecular Weight | 168.21 g/mol |
Melting Point | Approximately 150 °C |
Solubility | Soluble in water |
Density | Not specified |
Chemical properties include:
N''-(2,6-Dimethylpyrimidin-4-yl)guanidine has several potential applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5